Sodium 4-pentynoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

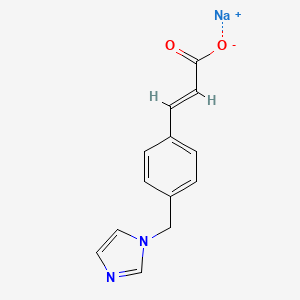

Sodium 4-pentynoate is a compound with the molecular formula C5H5NaO2 . It is an alkynylacetate analogue that can be metabolically incorporated onto cellular proteins through biosynthetic mechanisms .

Synthesis Analysis

Sodium 4-pentynoate allows metabolic labeling of acetylated proteins . It is used for in vitro analysis of acetyltransferase substrates .Molecular Structure Analysis

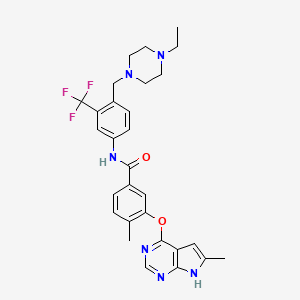

The molecular structure of Sodium 4-pentynoate is characterized by an Alkyne group . The molecular formula is C5H5NaO2 , and it has a molecular weight of 120.08 g/mol .Chemical Reactions Analysis

Sodium 4-pentynoate is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

Sodium 4-pentynoate is a solid compound with a white to light yellow color . It is soluble in water and DMSO .科学的研究の応用

Alkynylating Agent for Cell Surface Proteins

Sodium 4-pentynoate is used as a new water-soluble alkynylating agent for cell surface proteins . It’s used in the study of proteins embedded in membranes which are critical for cell-cell communication, binding chemical messengers, and responding to environmental perturbation .

Drug Design

Due to the specific cellular functions conferred by cell surface proteins and their easy accessibility, Sodium 4-pentynoate has been extensively targeted for drug design . In fact, plasma membrane proteins account for 70% of all known drug targets .

Profiling Cell Surface Protein Expression

Sodium 4-pentynoate is used in profiling the cell surface protein expression of disease cells, providing protein targets for the design of therapeutic monoclonal antibodies or small-molecule drugs .

Click Bioconjugation

Sodium 4-pentynoate is used in click bioconjugation, a process based on the orthogonality and efficiency of 1,2,3-triazole formation between azides and terminal alkynes in aqueous media .

Metabolic Labeling

Sodium 4-pentynoate is used in metabolic labeling of glycans, lipids, proteins, and nucleic acids . This process chemically transforms reactive amino acid residues on proteins into azides or terminal alkynes, causing amide modifications of lysine amine groups or disulfide modifications of cysteine thiol groups .

Profiling of Acetylated Proteins

Sodium 4-pentynoate is an alkynylacetate analogue, which could be incorporated with cellular proteins and utilized as a chemical reporter for the profiling of acetylated proteins . This process is generally regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), which play important roles in regulating gene expression and occurrence of disease .

将来の方向性

作用機序

Target of Action

Sodium 4-pentynoate is an alkynylacetate analogue . Its primary targets are cellular proteins, specifically those that undergo acetylation . Acetylation is a common post-translational modification of proteins, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), which play crucial roles in gene expression and disease development .

Mode of Action

Sodium 4-pentynoate can be metabolically incorporated onto cellular proteins through biosynthetic mechanisms . This allows for the profiling of acetylated proteins in diverse cell types . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The biochemical pathways affected by Sodium 4-pentynoate are those involved in protein acetylation . The compound’s alkynylacetate structure allows it to be incorporated into proteins, enabling the analysis of acetylated proteins in various cell types .

Pharmacokinetics

It is known that the compound can be metabolically incorporated into cellular proteins .

Result of Action

The result of Sodium 4-pentynoate’s action is the ability to profile acetylated proteins in diverse cell types . This can provide valuable insights into protein function and regulation, as well as the roles of protein acetylation in various biological processes and diseases .

特性

IUPAC Name |

sodium;pent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIICCMJXWKGSG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735352 |

Source

|

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-pentynoate | |

CAS RN |

101917-30-0 |

Source

|

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Sodium 4-pentynoate enable the study of protein acetylation?

A1: Unlike naturally occurring acetyl groups, Sodium 4-pentynoate carries a terminal alkyne group. This unique feature allows researchers to exploit the power of "click chemistry". [] After Sodium 4-pentynoate is incorporated into proteins, the alkyne group can be reacted with azide-containing probes using Copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the direct visualization and isolation of proteins labeled with Sodium 4-pentynoate. Essentially, it acts as a "flag" to pinpoint acetylated proteins within complex biological samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)

![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)